molecular formula C25H24N2O4 B264420 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide

Número de catálogo B264420
Peso molecular: 416.5 g/mol
Clave InChI: HYGLGURGYNQAKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide, also known as PAK4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mecanismo De Acción

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor exerts its therapeutic effects by selectively inhibiting the activity of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide, a serine/threonine protein kinase that is overexpressed in various diseases. 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide plays a crucial role in the regulation of cell proliferation, migration, and invasion by activating downstream signaling pathways, including the Rho GTPase and MAPK pathways. By inhibiting 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide activity, 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor disrupts these signaling pathways and inhibits tumor growth, reduces inflammation, and improves cognitive function.
Biochemical and Physiological Effects:
3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor has been shown to have several biochemical and physiological effects in various diseases. In cancer research, 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor reduces tumor growth and metastasis by inhibiting cell proliferation, migration, and invasion. In cardiovascular research, 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor improves cardiac function and reduces myocardial infarction size by inhibiting inflammation and oxidative stress. In neurological research, 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor improves cognitive function and reduces neuroinflammation by inhibiting microglial activation and reducing amyloid-beta deposition.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide, its availability in pure form, and its ability to inhibit 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide activity in various cell types and animal models. However, 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor also has some limitations, including its potential off-target effects, its limited bioavailability, and its potential toxicity at high doses.

Direcciones Futuras

The potential therapeutic applications of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor are vast, and several future directions can be explored to further understand its mechanism of action and optimize its therapeutic efficacy. Some of the future directions include the development of more potent and selective 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitors, the identification of novel downstream targets of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide, the optimization of drug delivery systems to improve bioavailability, and the evaluation of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor in clinical trials for various diseases.
Conclusion:
In conclusion, 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The synthesis method of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor has been optimized to achieve maximum yield and purity, making it readily available for scientific research. 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor exerts its therapeutic effects by selectively inhibiting the activity of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide, disrupting downstream signaling pathways, and inhibiting tumor growth, reducing inflammation, and improving cognitive function. While 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor has several advantages for lab experiments, it also has some limitations that need to be addressed. Several future directions can be explored to further optimize the therapeutic efficacy of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor and evaluate its potential clinical applications.

Métodos De Síntesis

The synthesis method of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor involves the reaction of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 1,1'-carbonyldiimidazole to form an intermediate, which is then reacted with 2-pyridinemethanamine to produce the final product. The synthesis method has been optimized to achieve maximum yield and purity, making 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor readily available for scientific research.

Aplicaciones Científicas De Investigación

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor has been shown to inhibit tumor growth and metastasis by targeting the 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide signaling pathway, which is involved in the regulation of cell proliferation, migration, and invasion. In cardiovascular research, 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor has been shown to improve cardiac function and reduce myocardial infarction size by inhibiting inflammation and oxidative stress. In neurological research, 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Propiedades

Nombre del producto

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide

Fórmula molecular

C25H24N2O4

Peso molecular

416.5 g/mol

Nombre IUPAC

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C25H24N2O4/c1-15-17(9-10-24(28)27-14-16-6-4-5-11-26-16)25(29)31-22-13-23-20(12-19(15)22)18-7-2-3-8-21(18)30-23/h4-6,11-13H,2-3,7-10,14H2,1H3,(H,27,28)

Clave InChI

HYGLGURGYNQAKD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C4=C(CCCC4)OC3=C2)CCC(=O)NCC5=CC=CC=N5

SMILES canónico

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)NCC5=CC=CC=N5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.